Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride
Description
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Properties
IUPAC Name |
methyl 3-amino-3-methyl-2-phenylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2,13)10(11(14)15-3)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNSLBDNKBDIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : CHNO
- SMILES Notation : CC(C)(C(C1=CC=CC=C1)C(=O)OC)N
- InChIKey : DZVAMQOLKQTCQX-UHFFFAOYSA-N
This compound features a branched chain with an amino group and a phenyl ring, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, potentially altering their structure and function. Additionally, the ester group may undergo hydrolysis, releasing bioactive metabolites that can engage in further biological interactions .
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant effects of related compounds, such as phenibut esters. For instance, a phenibut derivative demonstrated significant protection against induced seizures in animal models, suggesting that this compound may exhibit similar properties. In one study, the compound showed 100% mortality protection at three hours post-administration compared to 80% for standard treatments like valproic acid (VPA) .
Enzyme Interaction Studies
In biochemical research, this compound can be utilized to study enzyme-substrate interactions. Its structural modifications can affect binding affinities and catalytic efficiencies, providing insights into enzyme mechanisms and potential therapeutic targets .
Study on Anticonvulsant Activity
A comparative study evaluated the efficacy of various compounds against induced seizures. The results indicated that this compound exhibited superior protective effects compared to traditional anticonvulsants:
| Compound | % Mortality Protection (3h) | % Mortality Protection (24h) |
|---|---|---|
| Control | 0 | 0 |
| l-Menthol | 60 | 40 |
| Phenibut | 60 | 40 |
| Methyl compound | 100 | 60 |
| Valproic Acid (VPA) | 80 | 60 |
This data underscores the potential of this compound as a candidate for further development in anticonvulsant therapies .
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride is primarily recognized for its potential as a pharmaceutical intermediate. Its unique structure allows it to serve as a building block for several bioactive compounds.
1.1. Drug Development
- Neurological Disorders : Research indicates that this compound may influence neurotransmitter pathways, positioning it as a candidate for developing treatments for conditions such as depression and anxiety.
- Pain Management : Its ability to modulate pain pathways suggests potential applications in analgesic drug formulation.
1.2. Synthesis of Bioactive Molecules
This compound is utilized in synthesizing various biologically active molecules, including:
| Compound | Target Condition | Mechanism of Action |
|---|---|---|
| Analgesics | Pain relief | Modulation of pain pathways |
| Antidepressants | Mood disorders | Neurotransmitter modulation |
Chemical Research Applications
This compound is also significant in chemical research due to its reactivity and versatility.
2.1. Chemical Reactions
The compound can participate in various chemical reactions, making it a valuable intermediate in organic synthesis:
- Esterification : Used to form esters from carboxylic acids.
- Substitution Reactions : The amino group can engage in nucleophilic substitutions, allowing for the synthesis of diverse derivatives .
2.2. Mechanistic Studies
Studies involving this compound help elucidate mechanisms of action in biochemical pathways, particularly those involving enzyme interactions .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in practical applications:
3.1. Study on Neurological Effects
A study published in the Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptors, demonstrating its potential to enhance serotonin activity, which is crucial for mood regulation .
3.2. Synthesis of Novel Analgesics
Research conducted at a pharmaceutical lab focused on synthesizing new analgesic compounds using this compound as a precursor. The results indicated promising analgesic activity comparable to existing medications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
